molecular formula C7H9N3O B089881 N-(6-aminopyridin-2-yl)acetamide CAS No. 1075-62-3

N-(6-aminopyridin-2-yl)acetamide

Cat. No.: B089881
CAS No.: 1075-62-3
M. Wt: 151.17 g/mol
InChI Key: CCVCJYWIEHEXOR-UHFFFAOYSA-N
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Description

N-(6-aminopyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Molecular Docking and Antidiabetic Activity : N-(5-aminopyridin-2-yl)acetamide (APA) demonstrated potential as an inhibitor against diabetic nephropathy, supported by molecular docking analysis indicating antidiabetic activity (Asath et al., 2016).

  • Antimicrobial Activity : Novel sulphonamide derivatives, synthesized from 2-bromo-N-(phenylsulfonyl)acetamide and aminopyridine, showed significant antimicrobial activity, with some compounds exhibiting high activity against various strains (Fahim & Ismael, 2019).

  • Corrosion Inhibitors : 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, synthesized via amidation reactions, were effective as corrosion inhibitors in both acidic and oil media, showing promising inhibition efficiencies (Yıldırım & Cetin, 2008).

  • Antiallergic Agents : N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides showed potent antiallergic effects, with specific compounds significantly more effective than reference drugs in inhibiting histamine release and other allergic responses (Menciu et al., 1999).

  • Chelating Properties in Copper(II) Complexes : N-(6-methylpyridin-2-yl)acetamide ligands in copper(II) complexes demonstrated excellent chelating properties, influencing coordination number and geometry due to steric hindrance from substituents (Smolentsev, 2017).

  • Antitumor Activity : N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides showed potent antiproliferative activity against various cancer cell lines, with specific compounds inducing apoptosis and causing cell cycle arrest (Wu et al., 2017).

  • Photovoltaic Efficiency Modeling : Benzothiazolinone acetamide analogs showed potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating good light harvesting efficiency and electron injection properties (Mary et al., 2020).

  • Urease Inhibition and Biological Activities : N-(6-arylbenzo[d]thiazol-2-yl)acetamides exhibited significant urease inhibitory activity and showed promise in other biological activities like antioxidant and antibacterial effects (Gull et al., 2016).

  • Thermoresponsive Functional Polymers : Polymers based on 2,6-diaminopyridine, like poly(N-(6-aminopyridin-2-yl)acrylamide), displayed tunable upper critical solution temperature (UCST) behavior in water/alcohol mixtures, indicating potential applications in drug delivery and sensing (Asadujjaman et al., 2017).

Safety and Hazards

N-(6-aminopyridin-2-yl)acetamide is classified as having acute toxicity, both oral and inhalation, and can cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

N-(6-aminopyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVCJYWIEHEXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396136
Record name N-(6-aminopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075-62-3
Record name N-(6-aminopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetamido-6-aminopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve 2,6-diaminopyridine (9.822 g, 90 mmol) in dioxane (100 mL) and cool to 0° C. Add acetyl chloride (2.355 g, 2.1 mL, 30 mmol) slowly and stir for 1 hr. at 0° C. Remove the ice bath and stir at room temperature overnight. Quench the reaction mixture with saturated NaHCO3 solution, extract with ethylacetate three times. Combine the organic layers, dry over Na2SO4, filter, and concentrate to give a solid. Chromatography on silica gel, eluting with a gradient of 60–70% ethylacetate in hexanes affords the title intermediate (3.45 g, 76%): mass spectrum (ion spray): mz/z=152.1 (M+1); 1H NMR (CDCl3, ppm): 7.49 (m, 3H), 6.28 (d, 1H), 4.31 (s, br, 2H), 2.19 (s, 3H).
Quantity
9.822 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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